molecular formula C11H9N3O3 B6009727 N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide

N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B6009727
M. Wt: 231.21 g/mol
InChI Key: XDPNVGYBNRYMTI-UHFFFAOYSA-N
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Description

N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide, also known as NIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIC is a heterocyclic compound that contains a chromene ring system and an aminocarbonyl group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.

Scientific Research Applications

N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. The compound has also been used as a fluorescent probe for imaging applications. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. The inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. In bacteria, this compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for DNA replication and transcription. The inhibition of DNA gyrase leads to the inhibition of bacterial growth.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In bacteria, this compound has been shown to inhibit DNA replication and transcription, leading to the inhibition of bacterial growth. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be synthesized using different methods, and its purity and yield can be optimized. This compound is also stable under different conditions, which makes it suitable for various applications. However, the limitations of this compound include its toxicity and potential side effects. The compound has been shown to have cytotoxic effects on certain cell types, and its long-term effects on human health are not fully understood.

Future Directions

N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several potential future directions, including its application in drug discovery, materials science, and imaging. In drug discovery, this compound can be used as a lead compound for the development of anti-cancer and anti-bacterial drugs. The compound can also be used as a probe for the identification of new drug targets and the study of protein-ligand interactions. In materials science, this compound can be used as a building block for the synthesis of functional materials with specific properties, such as catalytic activity and fluorescence. In imaging, this compound can be used as a fluorescent probe for the detection of specific molecules and cells in biological systems.
Conclusion:
This compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. This compound has shown promising results in anti-cancer, anti-inflammatory, and anti-bacterial applications, and has been used as a probe for protein-ligand interactions and imaging. The compound has several advantages for lab experiments, but its toxicity and potential side effects should be taken into consideration. This compound has several potential future directions, including its application in drug discovery, materials science, and imaging.

Synthesis Methods

N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be synthesized using different methods, including the reaction of 3-formylchromone with an amine and a carbodiimide, as well as the reaction of 2-amino-3-cyano-4H-chromene with an isocyanate. The most common method of synthesizing this compound involves the reaction of 3-formylchromone with an amine and a carbodiimide. The reaction produces a product that is then treated with an acid to obtain the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Properties

IUPAC Name

N-carbamoyl-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-9-7(10(15)14-11(13)16)5-6-3-1-2-4-8(6)17-9/h1-5,12H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPNVGYBNRYMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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